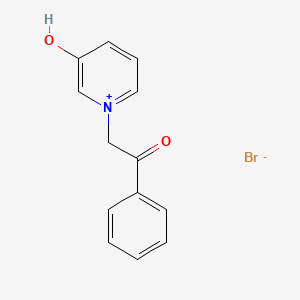
3-Hydroxy-1-(2-oxo-2-phenylethyl)pyridin-1-ium bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Hydroxy-1-(2-oxo-2-phenylethyl)pyridin-1-ium bromide: is a chemical compound with the molecular formula C13H12BrNO2. This compound is known for its unique structure, which includes a pyridinium ring substituted with a hydroxy group and a phenylethyl ketone moiety. It is often used in various scientific research applications due to its interesting chemical properties and potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-1-(2-oxo-2-phenylethyl)pyridin-1-ium bromide typically involves the reaction of 3-hydroxypyridine with 2-bromo-1-phenylethanone under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile, and the mixture is heated to reflux for several hours. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may include further purification steps such as column chromatography to ensure the high purity of the final product.
化学反应分析
Types of Reactions:
Oxidation: 3-Hydroxy-1-(2-oxo-2-phenylethyl)pyridin-1-ium bromide can undergo oxidation reactions, where the hydroxy group is converted to a carbonyl group.
Reduction: The compound can also be reduced, particularly the ketone moiety, to form secondary alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: The major product is the corresponding ketone derivative.
Reduction: The major product is the secondary alcohol.
Substitution: The major products are the substituted pyridinium derivatives.
科学研究应用
Chemistry: 3-Hydroxy-1-(2-oxo-2-phenylethyl)pyridin-1-ium bromide is used as a building block in organic synthesis. Its unique structure allows for the creation of various derivatives that can be used in further chemical reactions.
Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a model compound for studying the interactions of pyridinium derivatives with biological targets.
Medicine: The compound is investigated for its potential therapeutic applications. Its ability to interact with biological molecules makes it a candidate for drug development, particularly in the areas of infectious diseases and cancer.
Industry: In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of complex organic compounds.
作用机制
The mechanism of action of 3-Hydroxy-1-(2-oxo-2-phenylethyl)pyridin-1-ium bromide involves its interaction with various molecular targets. The hydroxy group and the pyridinium ring can form hydrogen bonds and electrostatic interactions with biological molecules, affecting their function. The phenylethyl ketone moiety can interact with hydrophobic pockets in proteins, influencing their activity. These interactions can lead to the modulation of biological pathways, resulting in the observed biological effects.
相似化合物的比较
- 2-Methyl-1-(2-oxo-2-phenylethyl)pyridinium bromide
- 3-(2-oxo-2-phenylethyl)-1,3-thiazol-3-ium bromide
Comparison: 3-Hydroxy-1-(2-oxo-2-phenylethyl)pyridin-1-ium bromide is unique due to the presence of the hydroxy group on the pyridinium ring, which can significantly influence its chemical reactivity and biological activity. In contrast, 2-Methyl-1-(2-oxo-2-phenylethyl)pyridinium bromide lacks this hydroxy group, which may result in different chemical and biological properties. Similarly, 3-(2-oxo-2-phenylethyl)-1,3-thiazol-3-ium bromide contains a thiazole ring instead of a pyridinium ring, leading to distinct reactivity and applications.
属性
IUPAC Name |
2-(3-hydroxypyridin-1-ium-1-yl)-1-phenylethanone;bromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2.BrH/c15-12-7-4-8-14(9-12)10-13(16)11-5-2-1-3-6-11;/h1-9H,10H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSYMATKZKYHECX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C[N+]2=CC=CC(=C2)O.[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














